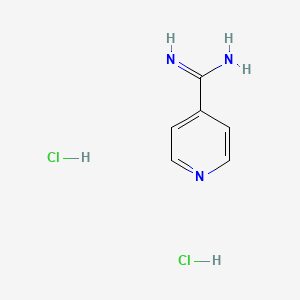

Isonicotinimidamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isonicotinimidamide dihydrochloride is a dihydrochloride salt derivative of isonicotinimidamide, a compound featuring a pyridine ring substituted with an amidine group. Dihydrochloride salts are commonly employed in pharmaceuticals to enhance solubility and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinimidamide dihydrochloride can be synthesized through several methods. One common method involves the reaction of isonicotinamidine hydrochloride with sodium methoxide and ethyl acetoacetate in ethanol. The mixture is refluxed with stirring for several hours, followed by evaporation to dryness. The residue is then dissolved in water, acidified with acetic acid, and recrystallized from ethanol .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Isonicotinimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyrimidines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: Isonicotinimidamide dihydrochloride is utilized as a reagent for synthesizing various organic compounds, including heterocycles and pharmaceuticals. Its unique amidine group enhances its reactivity compared to similar compounds like isonicotinamide and isonicotinic acid .

2. Biology:

- Enzyme Mechanisms: The compound serves as a probe for studying enzyme mechanisms, particularly in the context of antimycobacterial activity. Its structural similarity to isoniazid allows it to inhibit mycolic acid synthesis in mycobacteria, leading to bacterial cell death .

- Cellular Effects: Research indicates that it influences cellular processes by modulating cell signaling pathways and gene expression. For example, it affects axon terminal polarization in cortical neurons, impacting synaptic efficacy.

3. Medicine:

- Antimycobacterial Activity: Studies have demonstrated that this compound exhibits significant antimycobacterial properties. It has been tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth and replication .

- Potential Anticancer Applications: Emerging research suggests that derivatives of this compound may possess anticancer activity by targeting specific cancer cell lines. Its interactions with biological targets provide a basis for evaluating its therapeutic potential against various malignancies .

Data Tables

Case Studies

-

Antimycobacterial Evaluation:

A study evaluated the compound's efficacy against Mycobacterium tuberculosis using a dual read-out assay method. The minimum inhibitory concentration (MIC) was determined, demonstrating significant bacterial inhibition compared to controls like isoniazid . -

Cytotoxic Activity Against Cancer Cells:

Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines (e.g., HCT-116 for colon cancer). The study utilized an MTT assay to determine IC50 values, indicating that certain derivatives exhibit substantial anticancer activity .

Mechanism of Action

The mechanism of action of isonicotinimidamide dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Formamidine Disulfide Dihydrochloride

- Structure : Contains two formamidine groups linked by a disulfide bond, with two hydrochloride counterions .

- Applications : Used in biochemical research as a reducing agent or protein denaturant.

- Key Differences : Unlike Isonicotinimidamide dihydrochloride, which has a pyridine backbone, this compound lacks aromaticity, affecting its electronic properties and biological interactions.

Cimetidine Amide Dihydrochloride

- Structure : An H2 receptor antagonist derivative with an imidazole ring and a substituted amidine group .

- Applications : Used in gastric acid suppression.

- Comparison : Both compounds feature amidine motifs, but Isonicotinimidamide’s pyridine ring may confer distinct pharmacokinetic profiles, such as altered membrane permeability.

D-Arginine Amide Dihydrochloride

- Structure : A chiral arginine derivative with an amide group and two hydrochloride ions .

- Applications : Used in peptide synthesis and enzyme inhibition studies.

- Contrast : The aliphatic backbone of D-arginine amide contrasts with Isonicotinimidamide’s aromatic system, influencing target specificity (e.g., enzyme vs. receptor binding).

Pharmacological and Functional Comparisons

Vanoxerine Dihydrochloride

- Activity: A CDK2/4/6 inhibitor with IC50 values of 3.79–4.04 μM in hepatocellular carcinoma models .

- Comparison: While Isonicotinimidamide’s targets are unspecified, vanoxerine’s broad kinase inhibition suggests dihydrochloride salts can enhance multi-target efficacy. However, such polypharmacology may increase off-target risks compared to more specific agents .

H-7 Dihydrochloride

- Activity: A protein kinase inhibitor with notable polypharmacology, affecting PKC, PKA, and other kinases .

- Contrast : Unlike H-7, Isonicotinimidamide’s amidine-pyridine structure may limit kinase interaction, favoring alternative mechanisms (e.g., nucleic acid binding).

Dimethylamine Hydrochloride

- Properties : A simple aliphatic amine salt used in organic synthesis and as a pH adjuster .

- Comparison : Isonicotinimidamide’s aromatic amidine group likely confers higher molecular weight (estimated ~200–250 g/mol) and complexity, expanding its utility in medicinal chemistry versus industrial applications.

o-Dianisidine Dihydrochloride

- Use : A biochemical reagent for peroxidase activity assays .

- Differentiation: Isonicotinimidamide’s pyridine ring may offer stability under oxidative conditions, unlike o-dianisidine’s benzidine core, which is prone to carcinogenic oxidation products.

Data Table: Key Properties of Comparable Dihydrochloride Compounds

Biological Activity

Isonicotinimidamide dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Isonicotinimidamide derivatives have shown promising antitumor activity. Research indicates that compounds with amidino groups exhibit selective inhibition against various cancer cell lines. For instance, certain derivatives have demonstrated sub-micromolar inhibitory concentrations against colon carcinoma cells, showcasing their potential as anticancer agents. Table 1 summarizes the antiproliferative activity of selected isonicotinimidamide derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW620 (Colon Carcinoma) | 0.4 |

| Compound B | HCT-116 (Colorectal) | 0.7 |

| Compound C | LN-229 (Glioblastoma) | 1.5 |

Antibacterial Activity

While the antibacterial properties of this compound are less pronounced than its antitumor effects, some derivatives have shown moderate activity against specific bacterial strains. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µM against E. coli, indicating potential for further development as an antibacterial agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the amidino group plays a crucial role in binding to target proteins involved in cancer proliferation and bacterial growth inhibition. The structural characteristics of the compound may facilitate interactions with specific molecular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Clinical Trials and Observations

Several clinical trials have explored the efficacy of isonicotinimidamide derivatives in treating various cancers and infections. For example:

- Study 1 : A randomized trial involving patients with advanced colorectal cancer evaluated the effectiveness of an isonicotinimidamide derivative alongside standard chemotherapy. Results indicated improved progression-free survival compared to the control group.

- Study 2 : An observational study assessed the impact of a related compound on patients with chronic bacterial infections. Preliminary findings suggested enhanced recovery rates when combined with traditional antibiotics.

These studies highlight the therapeutic potential of this compound and its derivatives in clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Isonicotinimidamide dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., amidine derivatives), controlling reaction stoichiometry, and adjusting pH during salt formation. For dihydrochloride salts, post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity . Temperature gradients (e.g., 0–5°C during acid addition) minimize side reactions. Yield improvements often require iterative adjustments to reaction time and catalyst loading (e.g., using HCl gas for efficient protonation) .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on amine and chloride proton signals .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode .

Q. How does the dihydrochloride form influence the solubility and stability of Isonicotinimidamide in aqueous experimental systems?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, enabling use in buffer solutions (e.g., PBS at pH 7.4). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization can improve long-term storage stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic degradation or tissue-specific uptake. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

- 3D Cell Cultures : Use spheroid or organoid models to bridge in vitro-in vivo gaps .

Q. How can researchers investigate the interaction mechanisms between this compound and target enzymes using spectroscopic methods?

- Methodological Answer :

- Fluorescence Quenching : Monitor binding affinity by titrating the compound into enzyme solutions and measuring fluorescence emission changes (e.g., tryptophan residues in the active site) .

- Circular Dichroism (CD) : Detect conformational changes in enzymes upon binding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real time .

Q. What methodologies are employed to assess the potential cytotoxic effects of this compound in cellular models?

- Methodological Answer :

- MTT/PrestoBlue Assays : Measure mitochondrial activity in HEK-293 or HepG2 cells after 24–72 hr exposure .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- ROS Detection : Employ DCFH-DA fluorescence to assess oxidative stress .

Q. Notes for Experimental Design

Properties

Molecular Formula |

C6H9Cl2N3 |

|---|---|

Molecular Weight |

194.06 g/mol |

IUPAC Name |

pyridine-4-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C6H7N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h1-4H,(H3,7,8);2*1H |

InChI Key |

FRSQXENTWASGMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.